![molecular formula C17H12N2O2 B2404207 N-pirrolo[1,2-a]quinolin-6-il-2-furamida CAS No. 865659-17-2](/img/structure/B2404207.png)
N-pirrolo[1,2-a]quinolin-6-il-2-furamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is a derivative of pyrrolo[1,2-a]quinoline, a class of compounds known for their diverse biological activities . These compounds have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities . .
Mode of Action
It’s worth noting that certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, which are structurally similar, have been discovered as novel apoptosis inducers active against various cancer cells
Biochemical Pathways
Given the diverse biological activities of pyrrolo[1,2-a]quinoline derivatives, it’s likely that multiple pathways are affected .
Result of Action
Certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines have been found to induce apoptosis in various cancer cells , suggesting that N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide might have similar effects.
Análisis Bioquímico
Biochemical Properties
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism.
Dosage Effects in Animal Models
The effects of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as promoting cell growth and survival. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding the dosage effects of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting the overall energy production in cells. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide within cells and tissues are essential for its activity and function. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide may be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments. Understanding the transport and distribution of this compound is critical for determining its therapeutic potential and optimizing its delivery.
Subcellular Localization
The subcellular localization of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects . For example, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide may localize to the mitochondria, influencing mitochondrial function and energy production. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular locations, affecting its activity and interactions with other biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide typically involves multi-step reactions. One common method includes the reaction of 2-methylquinolines with aldehydes and alkynoates through a dehydration/cycloaddition sequence . This method is catalyst- and additive-free, making it an efficient route for synthesizing pyrrolo[1,2-a]quinoline derivatives .
Industrial Production Methods
Industrial production methods for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]quinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indolizine analogs: Structurally related to pyrrolo[1,2-a]quinolines and known for their diverse pharmacological properties.
Uniqueness
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile building block for synthesizing various functional materials and its potential therapeutic applications make it a compound of significant interest .
Propiedades
IUPAC Name |
N-pyrrolo[1,2-a]quinolin-6-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-7-3-11-21-16)18-14-5-1-6-15-13(14)9-8-12-4-2-10-19(12)15/h1-11H,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPIUBGAJINGFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=CC=CN3C2=C1)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide](/img/structure/B2404124.png)
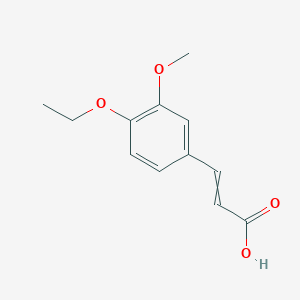

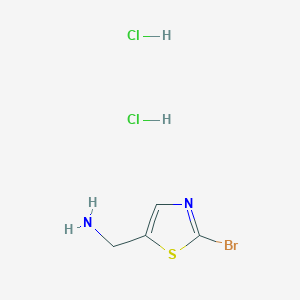

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2404132.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)
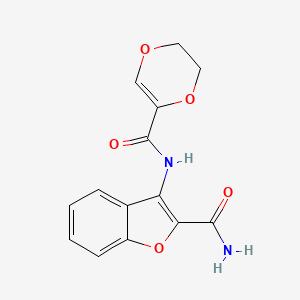

![3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2404141.png)
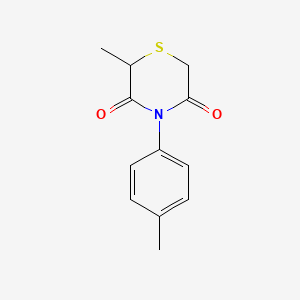
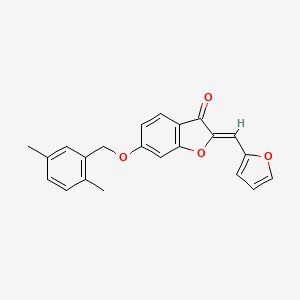

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404147.png)
